molecular formula C18H33NO5 B14009989 Diethyl 2-acetamido-2-nonylpropanedioate CAS No. 5440-56-2

Diethyl 2-acetamido-2-nonylpropanedioate

Cat. No.: B14009989
CAS No.: 5440-56-2
M. Wt: 343.5 g/mol
InChI Key: NUJXESBVQGHSJH-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-nonylpropanedioate is an organic compound with the molecular formula C15H27NO5. It is a derivative of malonic acid and is characterized by the presence of an acetamido group and a nonyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-nonylpropanedioate typically involves the following steps:

    Preparation of Malonic Acid Diethyl Ester: This is achieved by esterification of malonic acid with ethanol in the presence of a strong acid catalyst.

    Acetamidation: The malonic acid diethyl ester is then reacted with acetic anhydride and a suitable amine to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-nonylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 2-acetamido-2-nonylpropanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-nonylpropanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, influencing their activity. The nonyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-acetamido-2-nonylpropanedioate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules .

Properties

CAS No.

5440-56-2

Molecular Formula

C18H33NO5

Molecular Weight

343.5 g/mol

IUPAC Name

diethyl 2-acetamido-2-nonylpropanedioate

InChI

InChI=1S/C18H33NO5/c1-5-8-9-10-11-12-13-14-18(19-15(4)20,16(21)23-6-2)17(22)24-7-3/h5-14H2,1-4H3,(H,19,20)

InChI Key

NUJXESBVQGHSJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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